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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of Atto 390 NHS ester for super-resolution microscopy

techniques, including Stimulated Emission Depletion (STED) and direct Stochastic Optical

Reconstruction Microscopy (dSTORM).

Introduction to Atto 390 NHS Ester
Atto 390 is a fluorescent dye based on a coumarin structure, characterized by a high

fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2] These

properties make it a valuable tool for various fluorescence-based applications, including high-

sensitivity detection and single-molecule work.[1] The N-hydroxysuccinimidyl (NHS) ester

functional group allows for the covalent labeling of primary amines on biomolecules, such as

the lysine residues of proteins and antibodies, forming a stable amide bond.[3][4] This makes

Atto 390 NHS ester a versatile reagent for preparing fluorescently labeled conjugates for

advanced microscopy.

Photophysical and Chemical Properties
The key characteristics of Atto 390 are summarized below. These properties are essential for

designing imaging experiments and selecting appropriate instrument settings.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b12055625?utm_src=pdf-interest
https://www.benchchem.com/product/b12055625?utm_src=pdf-body
https://www.benchchem.com/product/b12055625?utm_src=pdf-body
https://www.atto-tec.com/fileadmin/user_upload/Produktdatenblaetter/ATTO%20390.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/876/89204dat.pdf
https://www.atto-tec.com/fileadmin/user_upload/Produktdatenblaetter/ATTO%20390.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11100827/
https://biotium.com/citations/uc-berkeley-and-biotium-identify-dye-modifications-for-superior-fluorescence-photoswitching-in-storm/
https://www.benchchem.com/product/b12055625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Excitation Maximum (λ_abs_) 390 nm

Emission Maximum (λ_fl_) 476 nm

Molar Extinction Coefficient

(ε_max_)
2.4 x 10⁴ M⁻¹ cm⁻¹

Fluorescence Quantum Yield

(η_fl_)
90%

Fluorescence Lifetime (τ_fl_) 5.0 ns

Molecular Weight (NHS Ester) 440 g/mol

Structure Coumarin-based

Solubility DMSO, DMF (anhydrous)

Protocol: Antibody Labeling with Atto 390 NHS
Ester
This protocol details a standard procedure for conjugating Atto 390 NHS ester to an IgG

antibody. The protocol can be adapted for other proteins, although molar ratios may need

optimization.

Required Materials
Antibody (or other protein) in an amine-free buffer (e.g., PBS).

Atto 390 NHS ester.

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

1 M Sodium Bicarbonate (NaHCO₃) solution, pH 8.3-8.5.

Purification column (e.g., Sephadex G-25 size-exclusion column).

Phosphate-buffered saline (PBS), pH ~7.4.
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Experimental Workflow for Antibody Labeling

Reagent Preparation

Labeling Reaction

Purification

Final Product

Prepare Antibody
(2 mg/mL in PBS)

Adjust Antibody Solution pH
to ~8.3 with NaHCO₃

Dissolve Atto 390 NHS
in anhydrous DMSO

(e.g., 2 mg/mL)

Add Dye Solution to Antibody
(Molar Ratio 4:1 to 15:1)

Prepare 1 M NaHCO₃

(pH 8.3-8.5)

Incubate for 1 hour
at Room Temperature

(in the dark)

Separate Conjugate from
Free Dye via Size-Exclusion

Chromatography (G-25)

Collect First Colored Band
(Labeled Antibody)

Store Labeled Antibody
at 4°C (short-term) or

-20°C (long-term)

Click to download full resolution via product page
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Workflow for conjugating Atto 390 NHS ester to an antibody.

Step-by-Step Procedure
Prepare the Antibody Solution:

Dissolve the antibody in an amine-free buffer like PBS. The recommended concentration

is 2 mg/mL. Using concentrations below this may decrease labeling efficiency.

Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary,

dialyze the antibody against PBS.

Adjust pH:

For the labeling reaction to proceed efficiently, the pH of the antibody solution must be

between 8.0 and 8.5.

Add a small volume (e.g., 1/10th of the total volume) of 1 M sodium bicarbonate buffer (pH

8.3) to the antibody solution.

Prepare the Dye Stock Solution:

Allow the vial of Atto 390 NHS ester to warm to room temperature before opening to

prevent moisture condensation.

Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration

of 2 mg/mL. NHS esters are moisture-sensitive, and solutions should be prepared fresh.

Perform the Labeling Reaction:

Add the calculated amount of dye solution to the antibody solution while gently stirring. For

IgG antibodies (MW ~150 kDa), a molar excess of dye-to-protein of 4:1 to 15:1 is

recommended as a starting point.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purify the Conjugate:
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Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with

PBS (pH ~7.2).

Apply the reaction mixture to the top of the column.

Elute with PBS. The first colored band to elute is the labeled antibody, while the free,

unconjugated dye will elute later in a second band.

Store the Conjugate:

Store the purified antibody conjugate under the same conditions as the unlabeled

antibody. For short-term storage, 4°C is suitable. For long-term storage, store at -20°C,

potentially with a cryoprotectant like glycerol.

Application Note: Atto 390 for STED Microscopy
Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that

overcomes the diffraction limit by selectively deactivating fluorophores at the periphery of the

excitation spot with a donut-shaped depletion laser. This narrows the effective fluorescence

emission area, leading to a significant increase in resolution. The choice of fluorophore is

critical, as it must be efficiently depleted by the STED laser without excessive photobleaching.

Atto 390 has been successfully demonstrated as a suitable dye for STED microscopy. Its high

photostability and fluorescence quantum yield are advantageous for withstanding the high laser

powers used in STED imaging.

Experimental Workflow for STED Imaging
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Sample Preparation

Immunolabeling

STED Imaging

Data Analysis

Culture Cells
on Coverslips

Fix & Permeabilize Cells
(e.g., Methanol or PFA/Triton)

Block with BSA or
Normal Serum

Incubate with
Primary Antibody

Incubate with Atto 390-
labeled Secondary Antibody

Wash Excess Antibody

Mount Sample in
Refractive Index-matched

Mounting Medium

Acquire Image using
405 nm Excitation and

532 nm Depletion Lasers

Image Reconstruction
& Analysis

Click to download full resolution via product page

General workflow for immunofluorescence STED microscopy.
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Protocol for STED Imaging with Atto 390
This protocol provides a starting point for imaging Atto 390-labeled structures with STED

microscopy.

Sample Preparation and Labeling:

Prepare biological samples (e.g., cultured cells on coverslips) using standard

immunofluorescence protocols. This typically involves fixation (e.g., with 4% PFA or ice-

cold methanol), permeabilization (if targeting intracellular antigens, e.g., with 0.1% Triton

X-100), and blocking of non-specific binding sites.

Incubate with a primary antibody specific to the target of interest.

Incubate with a secondary antibody conjugated to Atto 390.

Wash thoroughly to remove unbound antibodies.

Mounting:

Mount the coverslip onto a microscope slide using a mounting medium with a refractive

index matched to the immersion oil of the objective lens (e.g., n ≈ 1.518). This is critical for

optimal STED performance.

STED Microscope Configuration:

Excitation Laser: A 405 nm continuous wave (CW) laser is used to excite Atto 390

fluorescence.

Depletion (STED) Laser: A 532 nm CW laser is used for stimulated emission depletion.

The STED laser should be shaped into a donut profile at the focal plane.

Detection: Fluorescence emission should be collected in a window centered around Atto

390's emission maximum (e.g., 460-500 nm).

Image Acquisition:

Locate the region of interest using the excitation laser in confocal mode.
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Activate the STED laser and adjust its power to achieve the desired resolution

improvement. Higher STED power generally leads to better resolution but can also

increase photobleaching.

Acquire the final super-resolution image by scanning both co-aligned laser beams across

the sample.

Expected Performance
The performance of Atto 390 in STED microscopy has been experimentally verified.

Parameter Achieved Value Reference

Excitation Wavelength 405 nm (CW)

Depletion Wavelength 532 nm (CW)

Achieved Spatial Resolution ~70 nm

Application Note: Atto 390 for dSTORM / PALM
Single-Molecule Localization Microscopy (SMLM) techniques like (d)STORM and PALM build a

super-resolution image by precisely localizing individual fluorescent molecules that are

stochastically switched between a fluorescent 'ON' state and a dark 'OFF' state. For dSTORM,

this photoswitching is typically induced for conventional organic dyes by using a specific

imaging buffer containing a reducing agent.

While Atto 390 is reported to be suitable for SMLM techniques like dSTORM and PALM, its

application is not as widely documented as that of cyanine-based dyes (e.g., Alexa Fluor 647).

The coumarin structure of Atto 390 may require different buffer conditions to achieve the

optimal blinking characteristics necessary for dSTORM. The protocol below is a general

starting point and requires empirical optimization.

Experimental Workflow for dSTORM Imaging
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Sample Preparation Buffer Preparation

dSTORM Imaging

Data Analysis

Prepare and Label Sample
(as per STED protocol)

Mount Sample in
dSTORM Buffer

Prepare dSTORM Imaging Buffer
(e.g., GLOX + Thiol)

Acquire Thousands of Frames
(High laser power to induce blinking)

Localize Single Molecule
Events in Each Frame

Reconstruct Super-Resolution
Image from Localizations

Click to download full resolution via product page

General workflow for dSTORM super-resolution microscopy.

General Protocol for dSTORM Imaging
Note: This is a generalized protocol. The optimal thiol and its concentration for inducing

photoswitching in Atto 390 must be determined experimentally.

Sample Preparation and Labeling:
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Prepare and label the sample as described in the STED protocol (Section 4.2, Step 1).

High labeling density is crucial for resolving structures according to the Nyquist criterion.

Prepare dSTORM Imaging Buffer:

A common dSTORM buffer formulation consists of an enzymatic oxygen scavenging

system (GLOX) and a thiol.

Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.

GLOX Solution: Dissolve 14 mg Glucose Oxidase and 50 µL of Catalase solution (e.g., 17

mg/mL) in 200 µL of a Tris/NaCl buffer. Store at 4°C for up to 2 weeks.

Thiol Solution: Prepare a stock of a thiol like Cysteamine (MEA) (e.g., 1 M in HCl) or β-

mercaptoethanol (BME).

Final Imaging Buffer (prepare fresh): To ~700 µL of Buffer B, add ~7 µL of GLOX solution

and the thiol. A common starting concentration for MEA is 10-100 mM. The optimal

concentration for Atto 390 needs to be tested.

Image Acquisition:

Mount the labeled sample using the freshly prepared dSTORM buffer.

Use a widefield fluorescence microscope (TIRF is often preferred to reduce background)

equipped with a high-power 405 nm laser.

Illuminate the sample with high laser intensity to drive most fluorophores into a dark state.

Acquire a long series of images (typically 5,000-20,000 frames) at a high frame rate,

capturing the stochastic fluorescence bursts from individual Atto 390 molecules returning

to the 'ON' state.

Data Analysis:

Use specialized software to process the image stack. The software identifies the precise

center of each fluorescence event in each frame, generating a list of coordinates.
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Render the final super-resolution image from the list of localized molecule coordinates.

Expected Performance
Quantitative performance data for Atto 390 in dSTORM is not readily available in the literature.

The performance must be characterized empirically for each specific setup and buffer

condition. For reference, typical values for well-established dSTORM dyes are provided.

Parameter
Typical Value (for other
dyes)

Notes for Atto 390

Localization Precision 10 - 30 nm

To be determined

experimentally. Depends on

photon count per event and

background noise.

Blinking Buffer Thiol-based (MEA, BME)
Optimal thiol and concentration

for Atto 390 require validation.

Achieved Resolution 20 - 50 nm
Dependent on localization

precision and labeling density.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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